molecular formula C20H11N2Na3O11S3 B12386645 Hydroxy Naphthol Blue Sodium Salt

Hydroxy Naphthol Blue Sodium Salt

Cat. No.: B12386645
M. Wt: 620.5 g/mol
InChI Key: AUIINJJXRXMPGT-UHFFFAOYSA-K
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Description

Hydroxy Naphthol Blue Sodium Salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. The compound is suitable for the quantification of metal leaching in metal affinity chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy Naphthol Blue Sodium Salt is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-hydroxy-1-naphthaldehyde with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 1-naphthol-4-sulfonic acid to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and dried to obtain the final product in the form of blue crystals .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Naphthol Blue Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Hydroxy Naphthol Blue Sodium Salt involves its ability to change color in response to pH changes. The compound undergoes a structural change in the presence of calcium ions and disodium ethylenediaminetetraacetic acid (EDTA), resulting in a color change from blue to reddish pink or deep blue . This property makes it useful as a pH indicator and in metal affinity chromatography.

Comparison with Similar Compounds

Comparison: Hydroxy Naphthol Blue Sodium Salt is unique due to its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography. Similar compounds may have different pH ranges and applications, but this compound is particularly valued for its distinct color change properties and high sensitivity in detecting metal ions .

Properties

Molecular Formula

C20H11N2Na3O11S3

Molecular Weight

620.5 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

AUIINJJXRXMPGT-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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